N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Description
N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a trimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C24H26N2O5S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C24H26N2O5S2/c1-5-25(14-16-9-7-6-8-10-16)21(27)15-26-23(28)20(33-24(26)32)13-17-11-18(29-2)22(31-4)19(12-17)30-3/h6-13H,5,14-15H2,1-4H3/b20-13- |
InChI Key |
PVCQZADJURCLDI-MOSHPQCFSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl bromoacetate to yield the thiazolidinone ring. Finally, the benzyl and ethyl groups are introduced through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The compound’s thiazolidinone ring is crucial for its biological activity, as it can form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide
- N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-dimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide
Uniqueness
N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxybenzylidene moiety enhances its potential as an antioxidant and antimicrobial agent compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
